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Abstract

Ceralifimod (ONO-4641) is a potent and selective agonist of the sphingosine-1-phosphate
receptors 1 (S1P1) and 5 (S1Ps). Developed for the treatment of autoimmune diseases,
particularly relapsing-remitting multiple sclerosis (RRMS), its mechanism of action involves the
modulation of lymphocyte trafficking. By inducing the internalization of S1P1 receptors on
lymphocytes, Ceralifimod prevents their egress from lymph nodes, thereby reducing the
number of circulating lymphocytes available to mediate inflammatory responses in the central
nervous system. Despite promising results in Phase Il clinical trials, the development of
Ceralifimod was discontinued. This technical guide provides a comprehensive overview of the
available preclinical and clinical pharmacokinetic data, experimental methodologies, and the
key signaling pathway associated with Ceralifimod.

Mechanism of Action: S1P Receptor Modulation

Ceralifimod exerts its therapeutic effect through its high affinity for the S1P1 and S1Ps
receptors.[1][2] The binding of Ceralifimod to the S1P1 receptor on lymphocytes triggers a
signaling cascade that leads to the internalization and degradation of the receptor. This
functional antagonism renders the lymphocytes unresponsive to the natural S1P gradient that
governs their exit from secondary lymphoid organs.[3] The sequestration of lymphocytes within
the lymph nodes results in a dose-dependent reduction of these immune cells in the peripheral
blood.[2][3]
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Figure 1: Ceralifimod's Mechanism of Action.
Pharmacokinetics

Detailed quantitative pharmacokinetic data for Ceralifimod is not extensively available in the
public domain due to the discontinuation of its clinical development. However, preclinical and
early clinical studies provide valuable insights into its absorption, distribution, metabolism, and
excretion (ADME) profile.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models, including rats and cynomolgus monkeys, were
conducted to characterize the profile of Ceralifimod and to predict its behavior in humans.

Table 1: Preclinical Pharmacokinetic Parameters of Ceralifimod (ONO-4641)

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1668400?utm_src=pdf-body-img
https://www.benchchem.com/product/b1668400?utm_src=pdf-body
https://www.benchchem.com/product/b1668400?utm_src=pdf-body
https://www.benchchem.com/product/b1668400?utm_src=pdf-body
https://www.benchchem.com/product/b1668400?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Parameter Rat Cynomolgus Monkey

Dose (mg/kg, oral) Data not available Data not available

~12 (Nadir for lymphocyte

Tmax (h) Data not available
count)

Cmax (ng/mL) Data not available Data not available

AUC (ng-h/mL) Data not available Data not available

Half-life (t2) (h) Data not available Data not available

Oral Bioavailability (%) Data not available Data not available

Pharmacodynamic ICso

Not reported 1.29
(ng/mL)

Pharmacodynamic Imax Not reported 0.828

Note: The table is populated with available qualitative and pharmacodynamic data. Specific
pharmacokinetic parameter values are not publicly available.

Clinical Pharmacokinetics

A study in healthy volunteers and the Phase Il DreaMS trial in patients with RRMS provide
some information on the clinical pharmacokinetics of Ceralifimod.

Table 2: Clinical Pharmacokinetic and Pharmacodynamic Observations for Ceralifimod (ONO-
4641)
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Study Population Doses Administered Key Observations

Dose- and concentration-

dependent effect on heart rate
0.01, 0.025, 0.05, or 0.10 mg
Healthy Volunteers ) and lymphocyte counts. Faster
(once daily for 14 days)
lymphocyte recovery

compared to fingolimod.

Significant reduction in Gd-

] ) 0.05, 0.10, or 0.15 mg (once enhancing brain lesions,
RRMS Patients (DreaMS Trial) ] o
daily) indicating target engagement
and efficacy.

Note: Specific pharmacokinetic parameters (AUC, Cmax, Tmax, half-life, oral bioavailability)
from these clinical studies are not publicly available.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of Ceralifimod are not fully
disclosed. However, based on related publications and standard practices for this class of
drugs, the following methodologies were likely employed.

Preclinical Pharmacokinetic Studies
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Figure 2: Generalized Preclinical Pharmacokinetic Workflow.

* Animal Models: Studies were conducted in rats and cynomolgus monkeys.
¢ Administration: Ceralifimod was administered orally.

« Sample Collection: Serial blood samples were likely collected at various time points post-
administration to characterize the concentration-time profile.
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Bioanalysis: Plasma concentrations of Ceralifimod were likely determined using a validated
liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the
standard for this type of analysis.

Clinical Pharmacokinetic Studies

Study Design: The study in healthy volunteers was a randomized, double-blind, placebo-
controlled, parallel-group design. The DreaMS trial was a double-blind, placebo-controlled
Phase Il study.

Subjects: Studies included healthy volunteers and patients with relapsing-remitting multiple
sclerosis.

Dosing: Oral doses ranging from 0.01 mg to 0.15 mg were administered once daily.

Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were likely collected
at pre-defined time points, including pre-dose and at multiple time points post-dose, to
determine parameters such as AUC and Cmax.

Pharmacodynamic Assessments: Lymphocyte counts were monitored as a key
pharmacodynamic biomarker.

Bioanalytical Method

While a specific validated method for Ceralifimod is not publicly available, a typical LC-MS/MS

method for the quantification of a small molecule like Ceralifimod in a biological matrix (e.qg.,

plasma) would involve the following steps:
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Figure 3: General Bioanalytical Workflow for Ceralifimod Quantification.

o Sample Preparation: Protein precipitation of plasma samples followed by centrifugation.

o Chromatographic Separation: High-performance liquid chromatography (HPLC) with a
suitable column to separate Ceralifimod from endogenous plasma components.

e Mass Spectrometric Detection: Tandem mass spectrometry operating in multiple reaction
monitoring (MRM) mode for sensitive and selective detection.

Conclusion

Ceralifimod is a selective S1P1 and S1Ps receptor agonist that demonstrated a clear
pharmacodynamic effect of reducing peripheral lymphocyte counts in both preclinical models
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and human subjects. While the discontinuation of its clinical development has limited the public
availability of comprehensive quantitative pharmacokinetic data, the existing information
indicates a dose- and concentration-dependent effect consistent with its mechanism of action.
Further detailed insights into its absorption, distribution, metabolism, excretion, and oral
bioavailability would require access to the full study reports from its preclinical and clinical
development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Preventive and Therapeutic Efficacy of ONO-4641, a Selective Agonist for Sphingosine 1-
Phosphate Receptor 1 and 5, in Preclinical Models of Type 1 Diabetes Mellitus - PubMed
[pubmed.ncbi.nim.nih.gov]

o 2. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for
sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PMC
[pmc.ncbi.nlm.nih.gov]

¢ 3. Sphingosine 1-Phosphate Receptor Modulator ONO-4641 Regulates Trafficking of T
Lymphocytes and Hematopoietic Stem Cells and Alleviates Immune-Mediated Aplastic
Anemia in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Ceralifimod: A Technical Overview of its
Pharmacokinetics and Oral Bioavailability]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668400#pharmacokinetics-and-oral-bioavailability-
of-ceralifimod]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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